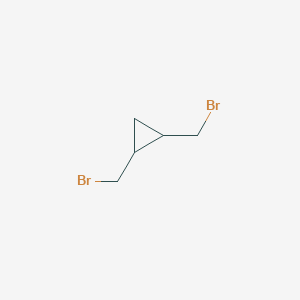
1,2-Bis(bromomethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(bromomethyl)cyclopropane is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of methylenecyclobutane with bromine, which yields a mixture of isomeric bromides . Another method includes the reaction of cyclopropane-1,1-dimethanol with phosphorus tribromide . These reactions typically require controlled conditions to ensure high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(bromomethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopropane ring, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products .
Scientific Research Applications
1,2-Bis(bromomethyl)cyclopropane has several scientific research applications, including:
Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Materials Science: The compound’s unique structural features make it valuable for the development of new materials with specific mechanical and chemical properties.
Biological Research:
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)cyclopropane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl groups act as reactive sites, allowing the compound to participate in a wide range of chemical reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but with only one bromomethyl group attached to the cyclopropane ring.
1,1-Bis(bromomethyl)cyclopropane: Another isomer with both bromomethyl groups attached to the same carbon atom.
Uniqueness: 1,2-Bis(bromomethyl)cyclopropane is unique due to the positioning of its bromomethyl groups on adjacent carbon atoms of the cyclopropane ring. This structural feature imparts distinct reactivity and properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
1,2-bis(bromomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFOVGHZSNHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
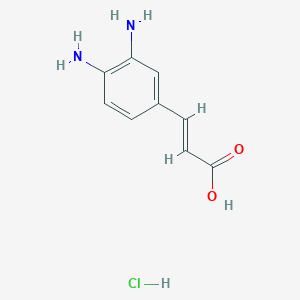
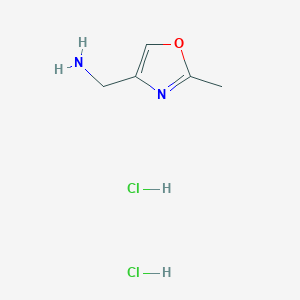
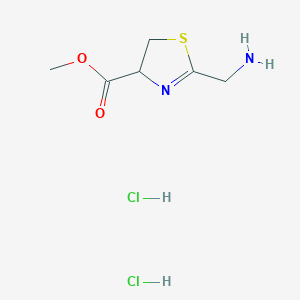
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
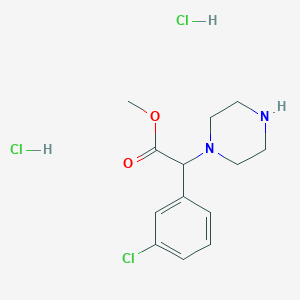
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)
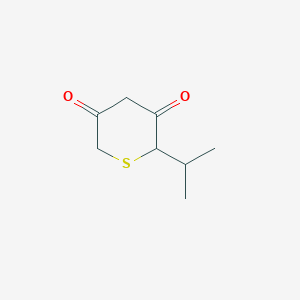
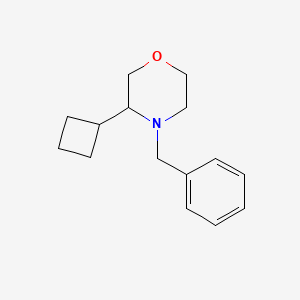
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
